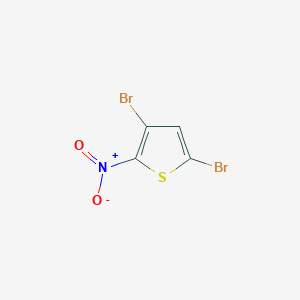

3,5-Dibromo-2-nitrothiophene

Description

Significance of Thiophene (B33073) Heterocycles in Advanced Chemical Research

Thiophene, a five-membered heterocyclic compound containing a sulfur atom, is a cornerstone of modern chemical research. numberanalytics.com Its structural similarity to benzene (B151609), yet with distinct electronic properties, has made it a subject of intense study since its discovery in the 19th century. numberanalytics.comcognizancejournal.com Thiophene and its derivatives are integral components in numerous pharmaceuticals, agrochemicals, and advanced materials. numberanalytics.comnih.gov The thiophene nucleus is found in a variety of marketed drugs, highlighting its importance in medicinal chemistry. nih.gov The versatility of the thiophene ring allows for a wide range of chemical modifications, enabling the fine-tuning of a molecule's biological activity or material properties. numberanalytics.comderpharmachemica.com

Overview of Dihalogenated Nitrothiophenes as Synthetic Building Blocks

Within the broader family of thiophene derivatives, dihalogenated nitrothiophenes have emerged as particularly useful synthetic intermediates. The presence of two halogen atoms provides multiple sites for functionalization, often through powerful cross-coupling reactions. The electron-withdrawing nature of the nitro group further influences the reactivity of the thiophene ring, often directing substitution reactions to specific positions. This predictable reactivity makes dihalogenated nitrothiophenes reliable building blocks for constructing complex molecular architectures. The development of synthetic routes to various halogenated thiophenes has been crucial for their application in creating new insecticides and other biologically active molecules. beilstein-journals.org

Scope and Research Focus on 3,5-Dibromo-2-nitrothiophene

This article focuses specifically on the chemical compound This compound . This particular isomer possesses a unique arrangement of substituents that dictates its reactivity and potential applications. The bromine atoms at the 3- and 5-positions, coupled with the nitro group at the 2-position, create a distinct electronic and steric environment. Research on this compound delves into its synthesis, its reactivity in various chemical transformations, and its utilization as a precursor for more complex thiophene-containing molecules. The strategic placement of the bromo and nitro groups allows for selective reactions, making it a valuable tool for organic chemists.

Interactive Data Table: Properties of this compound

| Property | Value |

| Molecular Formula | C₄HBr₂NO₂S |

| Molecular Weight | 286.93 g/mol |

| CAS Number | 31845-01-9 |

| Appearance | Not specified in available results |

| Melting Point | Not specified in available results |

| Boiling Point | Not specified in available results |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3,5-dibromo-2-nitrothiophene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4HBr2NO2S/c5-2-1-3(6)10-4(2)7(8)9/h1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQCAGOBHFYBFNT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC(=C1Br)[N+](=O)[O-])Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4HBr2NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.93 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31845-01-9 | |

| Record name | 3,5-dibromo-2-nitrothiophene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Reactivity and Mechanistic Investigations of 3,5 Dibromo 2 Nitrothiophene

Reactivity Profile of the Thiophene (B33073) Ring

The reactivity of the thiophene ring in 3,5-dibromo-2-nitrothiophene is significantly influenced by the electronic effects of its substituents. Thiophene itself is an aromatic heterocycle that is more reactive than benzene (B151609) towards electrophilic substitution due to the electron-donating nature of the sulfur atom. numberanalytics.com However, the presence of electron-withdrawing groups like bromine and nitro moieties alters this inherent reactivity.

Influence of Bromine and Nitro Substituents on Electrophilic Reactivity

The presence of both bromine atoms and a nitro group on the thiophene ring has a profound impact on its susceptibility to electrophilic attack. The nitro group is a strong deactivating group, meaning it withdraws electron density from the thiophene ring, making it less reactive towards electrophiles. Bromine, while also electron-withdrawing through its inductive effect, can donate electron density through resonance.

In the case of this compound, the strong deactivating effect of the nitro group at the 2-position, combined with the presence of bromine atoms at the 3- and 5-positions, renders the thiophene ring highly electron-deficient. This deactivation makes electrophilic substitution reactions on the remaining C-4 position challenging. Further nitration of substituted nitrothiophenes can lead to dinitro derivatives, but the specific conditions and resulting isomers depend on the starting material. iust.ac.ir For instance, nitration of 2-nitrothiophene (B1581588) yields a mixture of 2,4- and 2,5-dinitrothiophene. iust.ac.ir

Nucleophilic Aromatic Substitution Pathways

The electron-deficient nature of the this compound ring makes it susceptible to nucleophilic aromatic substitution (SNAr) reactions. masterorganicchemistry.com This type of reaction is facilitated by the presence of strong electron-withdrawing groups, such as the nitro group, which can stabilize the negatively charged intermediate (Meisenheimer complex) formed during the reaction. masterorganicchemistry.com Thiophene derivatives are generally more reactive in nucleophilic substitutions than their benzene counterparts. uoanbar.edu.iq

The bromine atoms in this compound can be displaced by various nucleophiles. The reactivity of halogens in SNAr reactions on nitro-substituted thiophenes is well-documented. nih.gov The position of the halogen relative to the activating nitro group is crucial. In many cases, a halogen at a position activated by the nitro group (ortho or para-like) is readily displaced. For instance, in 2-L-5-nitrothiophenes (para-like isomers), the leaving group L is displaced by amines. nih.gov Similarly, the bromine at the 2-position of 2-bromo-3-nitrothiophene, an ortho-like isomer, is subject to nucleophilic attack. nih.gov In the context of this compound, both bromine atoms are in positions that can be activated by the 2-nitro group, making them potential sites for nucleophilic attack. The bromine at the 5-position is in a "para-like" position relative to the nitro group, while the bromine at the 3-position is in an "ortho-like" position. The relative reactivity of these two positions can be influenced by steric and electronic factors.

Research has shown that in dihalogenated nitroimidazoles, the reactivity of the halogens can differ, allowing for selective substitution. researchgate.net A similar selectivity might be observed with this compound. Copper-catalyzed displacement of halogens is also a common strategy in thiophene chemistry. iust.ac.ir

While the nitro group primarily acts as an activating group for nucleophilic substitution of halogens, it can also be directly involved in reactions. In some instances, the nitro group itself can be displaced by a nucleophile, although this is generally less common than halogen displacement. vanderbilt.edu More frequently, the nitro group facilitates ring-opening reactions in nitrothiophenes when treated with nucleophiles like secondary amines. researchgate.net However, the primary role of the nitro group in the reactivity of this compound is to activate the ring for nucleophilic attack at the carbon atoms bearing the bromine atoms. Studies on 3-nitrothiophenes have shown that nucleophilic aromatic substitution of the nitro group can occur with thiolates, leading to the formation of new sulfur-carbon bonds. mdpi.com

Functional Group Transformations

Reduction Chemistry of the Nitro Group to Amino Derivatives

The nitro group of this compound can be readily reduced to an amino group, yielding 3,5-dibromo-2-aminothiophene. This transformation is a common and synthetically useful reaction for nitroaromatic compounds.

Various reducing agents can be employed for this purpose. Common methods include catalytic hydrogenation using hydrogen gas with a palladium catalyst, or chemical reduction with reagents like tin(II) chloride in hydrochloric acid. Another effective method involves the use of hydrazine (B178648) hydrate (B1144303) in the presence of a catalyst like Raney nickel. nih.govscribd.com The reduction of the nitro group is a crucial step in the synthesis of various functionalized thiophenes, as the resulting amino group can be further modified. nih.govscribd.com For example, the reduction of 2-bromo-5-nitrothiophene (B82342) is a key step in the synthesis of certain trifluoromethyl-alkylated 2-aminothiophenes. nih.govscribd.com

The resulting 3,5-dibromo-2-aminothiophene is a valuable intermediate for further synthetic transformations, allowing for the introduction of a wide range of substituents onto the thiophene ring.

Data Tables

Table 1: Reactivity of Substituted Thiophenes

| Compound | Substituents | Reactivity towards Electrophiles | Reactivity towards Nucleophiles | Key Reaction Types |

| Thiophene | None | High numberanalytics.com | Low | Electrophilic Substitution numberanalytics.com |

| 2-Nitrothiophene | 2-NO₂ | Low | High | Nucleophilic Substitution, Reduction of NO₂ |

| 3-Bromothiophene | 3-Br | Moderate | Low | Electrophilic Substitution |

| 2-Bromo-5-nitrothiophene | 2-Br, 5-NO₂ | Very Low | Very High uoanbar.edu.iq | Nucleophilic Substitution of Br uoanbar.edu.iq |

| This compound | 2-NO₂, 3-Br, 5-Br | Very Low | Very High | Nucleophilic Substitution of Br, Reduction of NO₂ |

Table 2: Common Reagents for Functional Group Transformations

| Transformation | Reagent(s) | Product |

| Reduction of Nitro Group | H₂/Pd catalyst | Amino Group |

| Reduction of Nitro Group | SnCl₂/HCl | Amino Group |

| Reduction of Nitro Group | Hydrazine hydrate/Raney Ni nih.govscribd.com | Amino Group |

| Nucleophilic Displacement of Bromine | Amines (e.g., Piperidine) nih.gov | Amino-substituted thiophene |

| Nucleophilic Displacement of Bromine | Thiolates mdpi.com | Thioether-substituted thiophene |

Derivatization of Halogen Substituents

The two bromine atoms on the this compound scaffold are positioned at the β- and α-positions relative to the sulfur atom, respectively. Their distinct chemical environments, influenced by the adjacent nitro group, allow for selective functionalization through various metal-catalyzed cross-coupling reactions and base-mediated rearrangements.

Cross-Coupling Reactions (e.g., Suzuki, Stille, Negishi)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds and are widely used to modify halo-aromatic compounds. For di-substituted thiophenes, the regioselectivity of these reactions is a critical aspect, often dictated by the electronic and steric environment of the halogen atoms.

Suzuki-Miyaura Coupling: This reaction pairs an organoboron compound with an organic halide. For dibromothiophenes, the site of the initial coupling is highly dependent on the substitution pattern. Studies on various dibromothiophene isomers have shown that electronic effects are paramount; the initial coupling typically occurs at the most electron-deficient position or the one next to the sulfur atom (the α-position). nih.govpsu.edu For instance, in one-pot double Suzuki couplings of 4,5-dibromothiophene-2-carboxaldehyde, the first reaction occurs selectively at the C5 position. nih.gov While specific studies on this compound are not extensively detailed, the strong electron-withdrawing nature of the 2-nitro group is expected to make the C5-Br bond more susceptible to initial oxidative addition with the palladium catalyst compared to the C3-Br bond. However, steric hindrance from the adjacent nitro group could also influence this selectivity. rsc.org A general method for the double Suzuki-Miyaura coupling of various dibromothiophenes using a Pd(OAc)₂/PPh₃ catalyst system in 95% EtOH has been developed, demonstrating the feasibility of creating diarylthiophenes from these precursors. researchgate.net

Stille Coupling: The Stille reaction utilizes organotin reagents and has been successfully applied to dibromothiophenes. Similar to Suzuki coupling, the regioselectivity is a key consideration. Research on related compounds, such as 2,5-dibromo-3-methylthiophene, shows that selective coupling can be achieved. jcu.edu.au For dihaloheteroarenes, the oxidative addition of the palladium catalyst to the C-Br bond adjacent to the sulfur atom is often extremely facile, which determines the positional selectivity of the reaction. psu.edu This suggests that for this compound, the initial Stille coupling would likely occur at the C5 position.

Negishi Coupling: The Negishi coupling employs organozinc reagents and is another effective method for functionalizing halo-thiophenes. This reaction has been used in one-pot sequences involving halogen dance rearrangements to produce multiply arylated thiophenes from 2,5-dibromothiophene (B18171). nih.gov The process involves LDA-mediated rearrangement to form a thermodynamically stable α-lithiated species, followed by transmetallation with a zinc salt and subsequent palladium-catalyzed coupling. nih.gov This highlights a powerful strategy where the reactivity of the bromine atoms can be manipulated prior to the coupling step. The general catalytic cycle for Negishi coupling involves oxidative addition of the organic halide to the palladium center, transmetallation with the organozinc reagent, and reductive elimination to form the new C-C bond and regenerate the catalyst. libretexts.org

| Dibromothiophene Derivative | Coupling Reaction | Primary Site of Reaction | Reference |

|---|---|---|---|

| 2,3-Dibromothiophene (B118489) | Suzuki, Stille, Sonogashira | C2 (α-position) | nih.gov |

| 2,4-Dibromothiophene (B1333396) | Suzuki | C2 (α-position) | nih.gov |

| 4,5-Dibromothiophene-2-carboxaldehyde | Suzuki | C5 (α-position) | nih.gov |

| 2,5-Dibromothiophene | Halogen Dance / Negishi | C5 (via C2-lithiation) | nih.gov |

Halogen Dance Reactions and Migratory Rearrangements

The "halogen dance" is a base-catalyzed isomerization reaction where a halogen atom migrates to a different position on an aromatic ring, proceeding through a series of deprotonation and halogen-metal exchange steps. This reaction is particularly well-documented for bromothiophenes. kobe-u.ac.jp

The treatment of 2,3-dibromothiophene with lithium diisopropylamide (LDA) at low temperatures results in the formation of 2-substituted-3,5-dibromothiophenes, which is a classic example of a base-catalyzed halogen dance reaction. thieme-connect.com Similarly, 2,5-dibromothiophene can be converted to a functionalized 2,4-dibromothiophene via this rearrangement. kobe-u.ac.jp The mechanism involves initial deprotonation by the strong base, followed by halogen-lithium exchange to form a more thermodynamically stable thienyllithium intermediate, which can then be trapped by an electrophile. nih.govkobe-u.ac.jpacs.org

For this compound, the presence of the strongly acidic proton at the C4 position, activated by the adjacent nitro group, would likely be the initial site of deprotonation by a strong base like LDA. The subsequent steps of a potential halogen dance would be influenced by the stability of the various possible lithiated and brominated intermediates. While not explicitly documented for this specific isomer, the principles of the halogen dance reaction on other dibromothiophenes provide a framework for predicting its potential migratory rearrangements. researchgate.net

Ring-Opening and Rearrangement Reactions of the Thiophene Core

The thiophene ring, particularly when substituted with strong electron-withdrawing groups like the nitro group, is susceptible to nucleophilic attack that can lead to ring-opening. researchgate.netarkat-usa.org This reactivity provides a pathway to highly functionalized, linear butadiene derivatives.

Studies on 2-nitrothiophene and 3-nitrothiophene (B186523) have shown that treatment with secondary amines can lead to the cleavage of a carbon-sulfur bond, yielding asymmetrically functionalized nitrobutadienes. researchgate.netarkat-usa.org For instance, the reaction of 2-nitrothiophene with secondary amines results in ring-opening to form 1-amino-4-nitro-1,3-butadienes. researchgate.net In some cases, the presence of silver nitrate (B79036) (AgNO₃) is necessary to facilitate the reaction by coordinating to the sulfur atom, as observed with certain β-nitrothiophenes. arkat-usa.org

Reaction Mechanism Elucidation

Understanding the precise mechanisms of the reactions involving this compound requires a combination of computational modeling and experimental verification. These approaches provide insight into the energetics of reaction pathways, the structures of transient species, and the factors controlling reactivity and selectivity.

Computational Analysis of Transition States and Intermediates

Density Functional Theory (DFT) is a powerful computational tool for investigating reaction mechanisms. It allows for the calculation of the geometries and energies of reactants, products, transition states, and intermediates. acs.org For thiophene chemistry, DFT studies have been used to predict the outcomes of reactions, rationalize selectivity, and elucidate complex pathways. researchgate.netacs.orgacs.org

For nucleophilic aromatic substitution (SNAr) reactions on nitrothiophenes, DFT calculations have confirmed the formation of zwitterionic intermediates (Meisenheimer complexes) and have been used to model the role of solvent or excess amine molecules in catalyzing the proton transfer steps. nih.govresearchgate.netresearchgate.net For example, a computational study on the reaction of 2-methoxy-3-X-5-nitrothiophenes with pyrrolidine (B122466) detailed a stepwise pathway, calculating the activation free energy for the initial nucleophilic addition and the subsequent catalyzed methanol (B129727) elimination. nih.gov Similar DFT calculations on 3-Bromo-2-nitrothiophene have been used to support experimental vibrational data (Infrared and Raman spectroscopy) and to predict its adsorption behavior on a gold surface. ias.ac.in

Computational models can also clarify the high barriers for certain pathways, such as the prohibitively high energy barrier calculated for the ring-opening of thiophenes during C-H alumination, which was verified experimentally. acs.org Such theoretical investigations are crucial for predicting the reactivity of this compound in cross-coupling, rearrangement, and ring-opening reactions by mapping the potential energy surfaces and identifying the lowest energy pathways.

| System/Reaction Studied | Computational Method | Key Finding | Reference |

|---|---|---|---|

| Photochemical Isomerization of Thiophenes | CASSCF, MP2-CAS | Identified conical intersections as key to the phototransposition mechanism. | researchgate.net |

| SNAr on 2-methoxy-3-X-5-nitrothiophenes | DFT | Elucidated a stepwise mechanism with a zwitterionic intermediate and amine-catalyzed proton transfer. | nih.gov |

| Thiophene Reaction with O₂ | ab initio (MP2, G4MP2) | Determined high energy barriers for reaction with triplet O₂, but favorable cycloaddition with singlet O₂. | acs.org |

| C-H Alumination of Thiophenes | DFT | Predicted selective C-H activation and a high barrier for ring-opening, later confirmed by experiment. | acs.org |

| Adsorption of 3-Bromo-2-nitrothiophene on Gold | DFT (B3LYP) | Supported experimental SERS data and predicted tilted adsorption geometry. | ias.ac.in |

Experimental Verification of Proposed Mechanisms

Theoretical proposals for reaction mechanisms must be substantiated by experimental evidence. Common techniques include kinetic studies, spectroscopic monitoring of reactions, isotopic labeling, and isolation or trapping of intermediates.

Kinetic studies have been instrumental in understanding SNAr reactions on nitrothiophenes. By measuring reaction rates under various conditions (e.g., changing solvent, temperature, or nucleophile concentration), detailed information about the rate-determining step and the influence of substituents can be obtained. acs.orgnih.govpsu.edu For example, kinetic investigations of the reaction between 2-L-5-nitrothiophenes and various amines in different solvents have elucidated the role of the solvent in stabilizing transition states and intermediates. acs.orgnih.gov

NMR spectroscopy is a powerful tool for monitoring reaction progress in real-time and identifying transient species. In studies of the site-selective palladium-catalyzed coupling of dibromothiophenes, NMR analysis (using ¹⁹F and ³¹P as probes) allowed for the qualitative proposal that transmetalation is the rate-limiting step in the catalytic cycle. psu.edursc.org Isotopic labeling is another definitive method for tracing the path of atoms through a reaction. The hydrodesulfurization of thiophene was studied using ¹⁴C-labeled thiophene to experimentally establish that tetrahydrothiophene (B86538) is a major intermediate in the reaction pathway. researchgate.net For this compound, a combination of these experimental techniques would be essential to validate the mechanisms proposed by computational analysis for its various transformations.

Theoretical and Computational Chemistry Studies

Quantum Mechanical Investigations

Quantum mechanical investigations, particularly those employing Density Functional Theory (DFT), are powerful tools for elucidating the structural and electronic properties of molecules like 3,5-Dibromo-2-nitrothiophene. These methods solve the Schrödinger equation for the molecule, providing detailed information about its orbitals and energy levels.

DFT is a widely used computational method that maps the complex many-electron problem onto a simpler one based on the electron density. This approach balances computational cost with accuracy, making it suitable for studying substituted thiophenes. Calculations are typically performed using specific functionals, such as B3LYP, and basis sets like 6-311++G(d,p), which provide a good description of molecular systems.

Density Functional Theory (DFT) Calculations

Geometry Optimization and Electronic Structure Analysis

Geometry optimization is a computational process to find the lowest energy arrangement of atoms in a molecule, corresponding to its most stable structure. For thiophene (B33073) derivatives, DFT calculations can accurately predict bond lengths and bond angles. The optimized structure reveals a nearly planar thiophene ring, with the nitro group and bromine atoms causing slight distortions. The electronic structure analysis provides a map of how electrons are distributed within the molecule, which is fundamental to understanding its reactivity and properties.

Optimized Geometric Parameters (Theoretical) The following is a representative table based on typical values for similar thiophene derivatives, as specific experimental or calculated data for this compound is not available in the search results. Actual values would require a dedicated computational study.

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |

| C2-C3 | 1.37 | C5-S1-C2 | 92.2 |

| C3-C4 | 1.42 | S1-C2-C3 | 111.5 |

| C4-C5 | 1.38 | C2-C3-C4 | 112.6 |

| S1-C2 | 1.72 | C3-C4-C5 | 112.1 |

| S1-C5 | 1.71 | C4-C5-S1 | 111.6 |

| C2-N1 | 1.48 | S1-C2-N1 | 124.0 |

| C3-Br1 | 1.87 | C4-C3-Br1 | 123.0 |

| C5-Br2 | 1.86 | C4-C5-Br2 | 125.0 |

HOMO-LUMO Energy Gap Analysis and Related Parameters

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons.

From the HOMO-LUMO energies, several global reactivity descriptors can be calculated:

Ionization Potential (I): Corresponds to the energy of the HOMO (I ≈ -EHOMO).

Electron Affinity (A): Corresponds to the energy of the LUMO (A ≈ -ELUMO).

Electronegativity (χ): A measure of the power of an atom or group to attract electrons (χ = (I + A) / 2).

Chemical Hardness (η): Measures resistance to change in electron distribution (η = (I - A) / 2).

Chemical Softness (S): The reciprocal of hardness (S = 1 / η).

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons (ω = μ² / 2η, where μ is the chemical potential, μ = -χ).

FMO Parameters (Theoretical) Values are illustrative, based on similar compounds.

| Parameter | Value (eV) |

| EHOMO | -7.15 |

| ELUMO | -3.45 |

| Energy Gap (ΔE) | 3.70 |

| Ionization Potential (I) | 7.15 |

| Electron Affinity (A) | 3.45 |

| Electronegativity (χ) | 5.30 |

| Chemical Hardness (η) | 1.85 |

| Chemical Softness (S) | 0.54 |

| Electrophilicity Index (ω) | 7.58 |

Molecular Electrostatic Potential (MEP) Mapping

The Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution and reactivity of a molecule. wolfram.comresearchgate.net It plots the electrostatic potential on the molecule's electron density surface. Different colors represent different potential values:

Red: Regions of most negative potential, indicating electron-rich areas prone to electrophilic attack.

Blue: Regions of most positive potential, indicating electron-deficient areas prone to nucleophilic attack.

Green: Regions of neutral potential. wolfram.com

For this compound, the MEP map would show a significant negative potential (red) around the oxygen atoms of the nitro group due to their high electronegativity. The bromine atoms would also exhibit regions of negative potential. Conversely, positive potential (blue) would be expected over the hydrogen atom (if present at the 4-position) and near the thiophene ring's sulfur atom, indicating areas susceptible to nucleophilic interaction. researchgate.net The MEP surface provides a clear picture of where the molecule is most likely to interact with other chemical species. mdpi.com

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a chemical interpretation of the wavefunction in terms of classic Lewis structures, such as bonds and lone pairs. wisc.edu It analyzes charge transfer and intramolecular interactions by examining the stabilization energy (E(2)) associated with delocalization from a filled donor NBO to an empty acceptor NBO. researchgate.net

In this compound, key interactions would include the delocalization of electron density from the lone pairs of the sulfur and bromine atoms to the antibonding orbitals of the thiophene ring and the nitro group. Significant charge transfer from the thiophene ring to the electron-withdrawing nitro group would also be expected, which is crucial for understanding the molecule's electronic properties and stability.

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to study the properties of molecules in their electronically excited states. cnr.it It is a primary method for calculating electronic absorption spectra, predicting the wavelengths of maximum absorption (λmax), oscillator strengths (f), and the nature of the electronic transitions (e.g., π → π* or n → π*). nih.gov

For a molecule like this compound, the main electronic transitions are expected to be π → π* transitions involving the conjugated system of the thiophene ring. The presence of the nitro and bromo substituents would modulate these transitions, likely causing a shift in the absorption wavelengths compared to unsubstituted thiophene. TD-DFT calculations can simulate the UV-Vis spectrum, providing valuable information for comparing with experimental data and understanding the molecule's photophysical behavior. researchgate.net

Thermodynamic Property Predictions

Theoretical chemistry provides powerful tools for the prediction of thermodynamic properties of molecules, offering insights into their stability and reactivity. Methods such as Density Functional Theory (DFT) and other quantum chemical calculations are often employed to estimate key thermodynamic parameters. These parameters typically include the standard enthalpy of formation (ΔH f°), standard Gibbs free energy of formation (ΔG f°), and entropy (S°). Such predictions are valuable for understanding the energetic landscape of chemical reactions involving the compound and for assessing its intrinsic stability.

Advanced Spectroscopic and Structural Elucidation Techniques (Computational and Experimental Correlation)

The combination of experimental spectroscopic techniques with computational modeling is a cornerstone of modern chemical analysis. This dual approach allows for a more robust and detailed understanding of a molecule's structure, bonding, and electronic properties.

X-ray Crystallography for Solid-State Structure Determination

Despite the power of this technique, a search of crystallographic databases and the broader scientific literature did not uncover a determined crystal structure for this compound. Consequently, experimental data regarding its solid-state molecular geometry and crystal packing are not available at this time.

Computational Spectroscopy (e.g., FT-IR, UV-Vis, NMR, Mass Spectrometry)

Computational spectroscopy utilizes quantum chemical calculations to predict the spectral properties of a molecule, which can then be compared with experimental data for validation and interpretation.

FT-IR (Fourier-Transform Infrared) Spectroscopy: Theoretical FT-IR spectra are calculated by determining the vibrational frequencies of a molecule's bonds. These predicted frequencies and their corresponding intensities help in assigning the absorption bands observed in experimental spectra to specific vibrational modes, such as C-H stretching, C=C bending, or N-O stretching of the nitro group.

UV-Vis (Ultraviolet-Visible) Spectroscopy: Time-dependent DFT (TD-DFT) is commonly used to predict electronic transitions. These calculations can determine the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, providing insight into the electronic structure and chromophores within the molecule.

NMR (Nuclear Magnetic Resonance) Spectroscopy: Computational methods can predict the chemical shifts (δ) for active nuclei like ¹H and ¹³C. These predictions are highly sensitive to the electronic environment of each atom and are invaluable for assigning signals in complex experimental NMR spectra.

Mass Spectrometry: While less commonly predicted computationally in routine studies, theoretical calculations can help understand fragmentation patterns observed in mass spectra by analyzing bond dissociation energies and the stability of potential fragment ions.

A thorough literature review found no specific computational or experimental spectroscopic studies published for this compound. Therefore, a direct correlation between theoretical predictions and experimental spectra for this compound cannot be presented.

Hirshfeld Surface Analysis for Intermolecular Interactions in Crystal Packing

Hirshfeld surface analysis is a computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. This analysis is performed on a known crystal structure determined by X-ray crystallography. The Hirshfeld surface is mapped with properties like dnorm (normalized contact distance), which highlights regions of significant intermolecular contact. Red spots on the dnorm map indicate close contacts, often corresponding to hydrogen bonds or other strong interactions, while blue regions represent weaker contacts.

Additionally, two-dimensional "fingerprint plots" are generated from the Hirshfeld surface. These plots summarize the distribution of intermolecular contacts, providing quantitative percentages for different types of atomic interactions (e.g., H···H, C···H, O···Br).

As no crystal structure has been reported for this compound, a Hirshfeld surface analysis has not been performed. Such an analysis is contingent upon the availability of crystallographic data.

Based on a comprehensive review of available scientific literature, there is no specific documented evidence of this compound being utilized in the precise applications outlined in the requested article structure. Methodologies such as Suzuki and Stille coupling are commonly employed for the synthesis of thiophene-based oligomers and polymers; however, these reactions typically start with other isomers, such as 2,5-dibromo-3-alkylthiophenes. Similarly, while nitrothiophenes can be precursors to various heterocyclic systems, the specific reaction pathways originating from this compound for the synthesis of functionalized oligomers, thienopyridines, or as a monomer in materials for organic electronics and photovoltaics are not described in the available research. Therefore, generating a scientifically accurate article that adheres to the provided outline for this specific compound is not possible.

Applications of 3,5 Dibromo 2 Nitrothiophene in Advanced Materials and Organic Chemistry

Role in Materials Science Research

Development of Advanced Functional Materials

The inherent electronic properties of the thiophene (B33073) ring, coupled with the reactivity of the bromo and nitro substituents, make 3,5-Dibromo-2-nitrothiophene a promising starting material for the synthesis of novel functional materials with tailored properties.

Conjugated polymers and oligomers based on thiophene are at the forefront of research in organic electronics due to their potential applications in organic light-emitting diodes (OLEDs), organic solar cells (OSCs), and organic field-effect transistors (OFETs). The performance of these materials is highly dependent on their molecular structure, which influences their electronic energy levels, charge transport properties, and morphology.

This compound serves as a versatile building block for the synthesis of such materials through cross-coupling reactions like Suzuki-Miyaura or Stille coupling. These reactions allow for the formation of carbon-carbon bonds, enabling the construction of extended π-conjugated systems. The bromine atoms at the 3- and 5-positions can be selectively coupled with various organoboron or organotin reagents to introduce different aromatic or heteroaromatic units, thereby tuning the electronic and optical properties of the resulting materials.

The nitro group at the 2-position plays a crucial role in modifying the electronic characteristics of the thiophene ring. As a strong electron-withdrawing group, it lowers the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) of the molecule. This feature is particularly advantageous in the design of acceptor materials for organic solar cells. Furthermore, the nitro group can be chemically transformed into other functional groups, such as an amino group, providing a handle for further post-polymerization modification or for the synthesis of donor-acceptor type materials with tailored intramolecular charge transfer characteristics.

While direct polymerization of this compound is not widely reported, structurally similar compounds like 2,5-dibromo-3,4-dinitrothiophene have been successfully employed in Stille and Suzuki reactions to synthesize nitro-substituted thiophene trimers. nih.gov These trimers are valuable intermediates for the creation of amino-substituted oligomers, which are of interest for their electronic properties. nih.gov This suggests a strong potential for this compound to be utilized in a similar fashion to create novel conjugated materials with tunable optoelectronic properties.

Table 1: Potential Cross-Coupling Reactions for this compound in Materials Synthesis

| Reaction Type | Reactants | Potential Product | Application |

| Suzuki Coupling | This compound + Arylboronic acid | Aryl-substituted 2-nitrothiophene (B1581588) | Organic Semiconductors |

| Stille Coupling | This compound + Organostannane | Stannyl-substituted 2-nitrothiophene derivative | Conjugated Polymers |

Thiophene-based azo dyes are a significant class of synthetic colorants known for their bright colors and good fastness properties on various substrates, particularly polyester fibers. sapub.org The synthesis of these dyes often involves the diazotization of an amino-substituted thiophene derivative followed by coupling with a suitable coupling component.

This compound can serve as a key precursor for the synthesis of such dyes. The synthetic strategy would typically involve the reduction of the nitro group to an amino group, yielding 3,5-dibromo-2-aminothiophene. This amino derivative can then be diazotized using nitrous acid to form a diazonium salt. The resulting diazonium salt is a reactive electrophile that can undergo an azo coupling reaction with electron-rich aromatic compounds, such as phenols, anilines, or other heterocyclic compounds, to produce a wide range of azo dyes.

The presence of the two bromine atoms on the thiophene ring is expected to have a significant impact on the properties of the resulting dyes. Halogen atoms are known to be bathochromic, meaning they can shift the absorption maximum of the dye to longer wavelengths, resulting in deeper colors. Furthermore, the bulky bromine atoms can improve the light and sublimation fastness of the dyes by increasing their molecular weight and rigidity.

The general class of nitro-substituted thiophenes, such as 2-amino-3,5-dinitrothiophene, are well-established precursors for commercial disperse dyes. sapub.org For instance, CI Disperse Green 9 is derived from 2-amino-3,5-dinitrothiophene. sapub.org This precedent strongly supports the potential of this compound as a valuable intermediate in the synthesis of novel halogenated thiophene-based dyes and pigments with potentially enhanced properties.

Table 2: Synthetic Pathway to Azo Dyes from this compound

| Step | Reaction | Intermediate/Product |

| 1 | Reduction of nitro group | 3,5-Dibromo-2-aminothiophene |

| 2 | Diazotization | 3,5-Dibromo-2-thiophenediazonium salt |

| 3 | Azo Coupling | Halogenated thiophene-based azo dye |

Contributions to Catalysis Research

The development of novel ligands is a cornerstone of advancement in organometallic catalysis. The electronic and steric properties of a ligand play a critical role in determining the activity, selectivity, and stability of a metal catalyst. Thiophene derivatives, with their sulfur heteroatom and versatile substitution patterns, have been explored as components of ligands for various catalytic applications.

While direct applications of this compound as a ligand are not prominent in the literature, its chemical structure provides a template for the design of novel ligands. The bromine atoms can be utilized in cross-coupling reactions to introduce coordinating moieties, such as phosphine, pyridine, or bipyridine groups. These reactions would lead to the formation of multidentate ligands capable of chelating to a metal center.

Furthermore, the nitro group can be chemically transformed to introduce additional donor atoms. For example, reduction of the nitro group to an amine, followed by reaction with a suitable electrophile, could introduce N- or O-donor groups. The presence of both sulfur (from the thiophene ring) and other heteroatoms would result in mixed-donor ligands, which are of great interest in catalysis due to their ability to fine-tune the electronic environment of the metal center. Metal complexes of thiophene-derived Schiff bases, for example, have been synthesized and investigated for their biological activity, demonstrating the coordinating ability of such modified thiophenes. nih.gov

In addition to ligand synthesis, this compound can serve as an intermediate in the preparation of catalyst precursors. The reactivity of the C-Br bonds allows for the introduction of organometallic fragments through oxidative addition or transmetalation reactions. For instance, reaction with a low-valent metal complex could lead to the formation of a thiophenyl-metal complex, which could then be used as a catalyst or as a starting material for the synthesis of more complex catalytic systems.

While specific examples involving this compound are scarce, the general reactivity patterns of brominated and nitrated aromatic compounds in organometallic chemistry suggest that this compound holds potential as a versatile building block for the development of new catalysts and catalyst precursors. Further research into the coordination chemistry and catalytic applications of derivatives of this compound is warranted to fully explore its potential in this field.

Structure Reactivity and Structure Property Relationships in 3,5 Dibromo 2 Nitrothiophene Chemistry

Correlating Substituent Effects with Reactivity

The reactivity of the 3,5-Dibromo-2-nitrothiophene core is profoundly influenced by the electronic effects of its substituents. The nitro group (NO₂) is a strong electron-withdrawing group, which deactivates the thiophene (B33073) ring towards electrophilic substitution but strongly activates it for nucleophilic aromatic substitution (SNAr). The bromine atoms are also deactivating due to their inductive electron-withdrawing effect, which outweighs their weaker resonance-donating effect. This combination of substituents makes the carbon atoms attached to the bromine atoms electrophilic and susceptible to attack by nucleophiles.

Kinetic studies on related bromo-nitro-thiophene systems have provided insight into these relationships. For instance, the reactivity of various substituted bromo-nitro-thiophenes with amines and sodium benzenethiolate (B8638828) has been systematically investigated. rsc.org Research has shown that the SNAr reaction of 2-methoxy-3-X-5-nitrothiophenes with pyrrolidine (B122466) follows a stepwise pathway. The rate and activation energy of this reaction are directly correlated with the electronic nature of the substituent 'X'. nih.gov Electron-withdrawing groups (like NO₂, CN) at the 3-position stabilize the negatively charged intermediate (Meisenheimer complex) formed during the reaction, thus lowering the activation energy and increasing the reaction rate. nih.gov Conversely, electron-donating groups would destabilize this intermediate and slow the reaction.

An interesting phenomenon observed in the reactions of some 5-bromo-2-nitro-3-R-thiophenes is an "unexpected alkyl activation," where the presence of an alkyl group, typically considered electron-releasing, was found to activate the ring towards nucleophilic substitution. rsc.org This highlights the complex interplay of electronic, steric, and proximity effects that can influence reactivity in substituted thiophene systems. rsc.orgrsc.org

| Substituent (X) at C3 in 2-methoxy-5-nitrothiophene | Effect on SNAr Reactivity | Activation Free Energy (ΔG‡) | Reference |

|---|---|---|---|

| -NO₂ | Strongly Activating | Lower | nih.gov |

| -CN | Activating | 19.0 kcal/mol | nih.gov |

| -H | Baseline | 24.1 kcal/mol | nih.gov |

Rational Design of Derivatives for Targeted Chemical Transformations

The functional groups on this compound serve as handles for its rational design into more complex molecules for specific applications. The bromine atoms are excellent leaving groups for metal-catalyzed cross-coupling reactions, while the nitro group can be readily reduced to an amino group, opening pathways for a variety of subsequent chemical transformations. This dual functionality makes it a valuable intermediate in the synthesis of pharmaceuticals, agrochemicals, and other bioactive molecules. myskinrecipes.com

The principles of rational design are evident in the synthesis of various biologically active thiophene derivatives. For example, in the development of novel antitumor agents, a 2-amino-thiophene scaffold was identified as a key pharmacophore. nih.govnih.gov The synthesis of these complex molecules often involves a strategic bromination of a thiophene precursor to enable subsequent modifications, such as the introduction of specific side chains designed to interact with biological targets like tubulin. nih.gov The presence of an ethyl spacer and the location of methoxy (B1213986) substituents on an attached phenyl ring were found to profoundly affect the antiproliferative activity of these designed compounds. nih.govnih.gov

By leveraging the known reactivity of the C-Br and C-NO₂ bonds, chemists can design multi-step synthetic routes where this compound acts as a core building block.

Cross-Coupling Reactions : The bromine atoms can be replaced with various aryl, alkyl, or other functional groups using Suzuki, Stille, or other cross-coupling reactions. This allows for the construction of complex conjugated systems.

Nucleophilic Substitution : As discussed, the bromine at the 5-position is susceptible to SNAr, allowing for the introduction of N, O, or S-based nucleophiles.

Nitro Group Reduction : The nitro group can be reduced to an amine (NH₂). This amine can then be diazotized, acylated, or used in the construction of new heterocyclic rings, dramatically increasing the molecular complexity and functional diversity of the resulting derivatives.

This strategic, step-wise modification allows for the targeted synthesis of molecules with predefined structural features for specific chemical or biological functions.

Engineering of Electronic and Optical Properties through Molecular Design

The modification of the this compound scaffold is a powerful strategy for engineering the electronic and optical properties of new materials for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic solar cells. myskinrecipes.commdpi.com The electronic properties, particularly the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), and the resulting energy gap (Egap), dictate the material's conductivity, color, and charge-transport capabilities.

The parent molecule, with its strongly electron-withdrawing nitro group, possesses a relatively low-lying LUMO. Molecular design strategies to tune its properties often involve replacing the bromine atoms with electron-donating or electron-accepting groups or extending the π-conjugated system.

Donor-Acceptor Systems : A common design principle is to couple electron-donating units with electron-accepting units (like the nitrothiophene core) via a π-conjugated spacer. This creates a molecule with an intramolecular charge-transfer character, which tends to lower the band gap and shift the absorption and emission spectra to longer wavelengths (a red shift). mdpi.com

Side-Chain Engineering : The introduction of different side chains can significantly impact molecular packing in the solid state, which in turn affects charge mobility. nih.gov For instance, studies on benzo[1,2-b:4,5-b′]dithiophene (BDT) derivatives showed that introducing a methoxymethyl side chain led to excellent optical properties, a deep HOMO energy level, and strong intermolecular π-π stacking, all desirable features for electron-donating materials in solar cells. nih.gov

Introducing Electron-Withdrawing/Donating Groups : The introduction of additional strong electron-withdrawing groups, such as cyano (-CN) or other nitro groups, can further lower the LUMO energy. nih.gov Conversely, adding electron-donating groups like amines (-NH₂) or alkoxy (-OR) groups will raise the HOMO energy. Both modifications lead to a smaller HOMO-LUMO gap, which is crucial for creating materials that absorb light in the visible or near-infrared regions of the spectrum. nih.gov

Theoretical calculations using Density Functional Theory (DFT) are often employed to predict how these structural modifications will affect the final electronic and optical properties, guiding the rational design of new functional materials. mdpi.comresearchgate.net

| Molecule/Derivative Class | Structural Modification | Effect on Electronic/Optical Property | Reference |

|---|---|---|---|

| Polythiophenes | Increasing degree of polymerization (DP) | HOMO increases, LUMO decreases, band gap narrows, absorption red-shifts | mdpi.com |

| 5,5′-Dibromo-2,2′-bithiophene | Doping with Boron (B) | Band gap decreases (4.20 to 3.47 eV), enhances conductivity | pan.pl |

| BDT Derivatives | Adding methoxymethyl side chain | Deeper HOMO level (-5.48 eV), improved molecular packing | nih.gov |

| DTS(FBTTh₂)₂-Based Derivatives | Adding nitro groups to acceptor moiety | Reduces the band gap (e.g., to 1.491 eV) | nih.gov |

Future Research Directions and Unexplored Potential

Novel Synthetic Methodologies

Future research into the synthesis of 3,5-Dibromo-2-nitrothiophene and its derivatives is expected to prioritize efficiency, sustainability, and diversity. Key areas of exploration will likely include:

Greener Synthetic Pathways: The development of environmentally benign synthetic methods will be a major focus. This includes the use of less hazardous reagents and solvents, as well as exploring catalytic systems that can be recycled and reused. researchgate.net Research into enzyme-catalyzed and solventless nitration processes, for instance, could provide more sustainable alternatives to traditional methods. futuremarketinsights.com

Flow Chemistry: Continuous flow synthesis presents an opportunity for safer and more scalable production of this compound. The precise control over reaction parameters such as temperature, pressure, and reaction time can lead to improved yields and purity.

C-H Functionalization: Direct C-H functionalization of the thiophene (B33073) ring offers a more atom-economical approach to introducing new functional groups, avoiding the need for pre-functionalized starting materials. researchgate.net Future work may focus on developing selective C-H activation methods for the available positions on the this compound scaffold.

| Synthetic Approach | Potential Advantages | Research Focus |

| Green Chemistry | Reduced environmental impact, increased safety | Enzyme catalysis, solventless reactions |

| One-Pot Reactions | Improved efficiency, reduced waste | Tandem and domino reaction sequences |

| Flow Chemistry | Scalability, enhanced safety and control | Optimization of reaction conditions |

| C-H Functionalization | Atom economy, step efficiency | Selective catalyst development |

Advanced Mechanistic Insights

A thorough understanding of the reaction mechanisms involving this compound is essential for controlling its reactivity and designing new applications. Future research in this area will likely involve a combination of experimental and computational techniques.

Kinetic and Thermodynamic Studies: Detailed kinetic studies on the nucleophilic aromatic substitution reactions of this compound with various nucleophiles will provide valuable data on reaction rates and substituent effects. rsc.orgnih.gov This information is critical for predicting reactivity and optimizing reaction conditions.

Computational Modeling: Density Functional Theory (DFT) and other computational methods will be instrumental in elucidating reaction pathways, transition state structures, and the electronic properties of intermediates. acs.org These theoretical studies can complement experimental findings and provide a deeper understanding of the underlying reaction mechanisms.

Spectroscopic Analysis of Intermediates: The use of advanced spectroscopic techniques, such as in-situ NMR and transient absorption spectroscopy, could enable the direct observation and characterization of reactive intermediates, providing direct evidence for proposed reaction mechanisms.

| Research Area | Techniques | Key Insights |

| Reaction Kinetics | Spectrophotometry, stopped-flow | Rate constants, activation parameters |

| Computational Chemistry | DFT, ab initio calculations | Reaction pathways, transition states |

| Intermediate Characterization | In-situ NMR, transient spectroscopy | Direct observation of reactive species |

Emerging Applications in Materials Science and Sustainable Chemistry

The unique electronic and structural features of this compound make it a promising candidate for the development of novel materials and its application in sustainable chemical processes.

Organic Electronics: Thiophene-based materials are widely used in organic electronics. mdpi.com Future research could explore the incorporation of this compound into conjugated polymers and small molecules for applications in organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs). ossila.com The electron-withdrawing nitro group and the potential for further functionalization at the bromine positions offer avenues to tune the electronic properties of these materials.

Porous Materials: The rigid and functionalizable nature of the thiophene ring makes it an excellent building block for porous materials such as covalent organic frameworks (COFs) and metal-organic frameworks (MOFs). mdpi.comacs.org These materials have potential applications in gas storage, separation, and catalysis.

Sustainable Catalysis: Thiophene-functionalized materials are being investigated as heterogeneous catalysts. researchgate.netacs.org this compound could serve as a precursor for the synthesis of novel catalysts for a variety of organic transformations, contributing to the development of more sustainable chemical processes. For example, MOFs incorporating thiophene derivatives have shown promise in the conversion of CO2 into valuable chemicals. acs.org

| Application Area | Material Type | Potential Functionality |

| Organic Electronics | Conjugated Polymers, Small Molecules | Charge transport, light absorption/emission |

| Porous Materials | COFs, MOFs | Gas storage, separation, catalysis |

| Sustainable Chemistry | Heterogeneous Catalysts | CO2 conversion, organic synthesis |

Integration with Artificial Intelligence and Machine Learning in Chemical Design

The application of artificial intelligence (AI) and machine learning (ML) is set to revolutionize chemical research. In the context of this compound, these computational tools can accelerate discovery and innovation.

Predictive Modeling: AI and ML algorithms can be trained on existing chemical data to predict the properties and reactivity of new this compound derivatives. researchgate.net This can help to prioritize synthetic targets and reduce the number of experiments required.

Retrosynthesis and Reaction Optimization: AI-powered tools can assist in designing synthetic routes to complex molecules derived from this compound. digitellinc.com These programs can analyze vast amounts of chemical literature to propose novel and efficient synthetic pathways.

De Novo Materials Design: Machine learning models can be used to generate new molecular structures with desired properties. mit.edu By defining specific electronic or material properties, AI can propose novel derivatives of this compound for specific applications in materials science. The integration of AI with automated synthesis platforms could further accelerate the design-build-test-learn cycle for new materials. nih.gov

| AI/ML Application | Objective | Expected Outcome |

| Predictive Modeling | Property prediction | Prioritization of synthetic targets |

| Retrosynthesis | Synthetic route design | More efficient and novel syntheses |

| De Novo Design | Generation of new structures | Discovery of materials with tailored properties |

Conclusion

Summary of Key Research Findings on 3,5-Dibromo-2-nitrothiophene

This compound has proven to be a versatile and highly reactive building block in organic synthesis. Its utility stems from the presence of two bromine atoms and a nitro group on the thiophene (B33073) ring, which allows for a variety of chemical transformations. The bromine atoms are amenable to displacement through nucleophilic aromatic substitution and serve as excellent handles for various cross-coupling reactions. The electron-withdrawing nature of the nitro group activates the thiophene ring, facilitating these reactions.

Key research has demonstrated its successful application in palladium-catalyzed cross-coupling reactions such as the Suzuki and Stille couplings, enabling the formation of carbon-carbon bonds and the synthesis of complex aryl- and heteroaryl-substituted thiophenes. nih.govwikipedia.orgorganic-chemistry.org These reactions are fundamental in constructing the core structures of many functional materials and biologically active molecules. Furthermore, the compound readily undergoes nucleophilic aromatic substitution reactions, where the bromine atoms are displaced by a range of nucleophiles. wikipedia.orgnih.gov This reactivity has been exploited in the synthesis of diverse thiophene derivatives with potential applications in medicinal chemistry and materials science. myskinrecipes.comnbinnochem.com

Spectroscopic studies have been crucial in characterizing this compound and its derivatives, with techniques like NMR, IR, and mass spectrometry providing essential structural information. The distinct spectroscopic signatures arising from the substituted thiophene ring allow for unambiguous identification and purity assessment.

Outlook on its Continued Relevance in Academic Chemical Research

The continued relevance of this compound in academic chemical research appears secure. Its role as a versatile intermediate ensures its place in the development of novel synthetic methodologies and the construction of complex molecular architectures. As the demand for new pharmaceuticals, agrochemicals, and advanced materials grows, the need for efficient and flexible synthetic building blocks like this compound will persist. myskinrecipes.com

Future research is likely to focus on expanding the scope of its applications. This may include the development of new catalytic systems for more efficient and selective cross-coupling reactions, potentially utilizing more sustainable and earth-abundant metals. The exploration of its reactivity in other types of transformations, such as C-H activation, could open up new avenues for functionalization.

In the field of materials science, this compound will likely continue to be a key component in the synthesis of novel organic electronic materials, including conducting polymers and molecules for organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The ability to precisely tune the electronic properties of the resulting materials through substitution at the bromine positions makes it an attractive starting material.

Q & A

Basic Research Question

- NMR Spectroscopy :

- ¹H NMR : Absence of aromatic protons (due to bromine/nitro substituents) simplifies analysis.

- ¹³C NMR : Chemical shifts for C–Br (δ ~110–120 ppm) and C–NO₂ (δ ~145–155 ppm) confirm substitution patterns.

- IR Spectroscopy : Strong NO₂ asymmetric stretching (~1530 cm⁻¹) and symmetric stretching (~1350 cm⁻¹) validate nitro group presence .

How do competing electronic effects (e.g., bromine’s electron-withdrawing vs. nitro’s resonance) influence reactivity in cross-coupling reactions?

Advanced Research Question

The nitro group’s strong electron-withdrawing nature deactivates the thiophene ring, while bromine acts as a directing group. For Suzuki-Miyaura coupling:

- Mechanistic Insight : Bromine at the 3- and 5-positions facilitates oxidative addition with Pd(0) catalysts. The nitro group’s meta-directing effect may hinder coupling at adjacent positions.

- Experimental Design : Compare coupling efficiency using Pd(PPh₃)₄ vs. PdCl₂(dppf) in DMF/H₂O. Monitor yields via HPLC and characterize products via SC-XRD to confirm regiochemistry .

What computational methods are suitable for predicting the electronic properties of this compound?

Advanced Research Question

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model:

- Frontier Molecular Orbitals (FMOs) : Calculate HOMO-LUMO gaps (~3.5–4.0 eV expected) to assess charge-transfer potential.

- Electrostatic Potential Maps : Visualize electron-deficient regions (near Br and NO₂) to predict nucleophilic attack sites.

Validation : Compare computed vs. experimental UV-Vis spectra (λmax ~280–320 nm) for accuracy .

How does this compound perform as a precursor for functional materials (e.g., conductive polymers or MOFs)?

Advanced Research Question

- Polymer Synthesis : Electropolymerization in acetonitrile/TBAPF₆ yields conductive films. Cyclic voltammetry (CV) reveals redox peaks at ~0.8 V (oxidation) and ~-1.2 V (reduction).

- MOF Design : Coordinate with transition metals (e.g., Cu²⁺) via nitro and sulfur moieties. Analyze porosity via BET surface area measurements (~500–700 m²/g) .

What strategies mitigate decomposition during thermal analysis of this compound?

Basic Research Question

- TGA/DSC : Conduct under inert gas (N₂/Ar) at 10°C/min. Decomposition onset (~200°C) correlates with nitro group stability.

- Mitigation : Use lower heating rates (2–5°C/min) and encapsulate samples in sealed Al pans to prevent sublimation .

How can contradictory solubility data in polar vs. nonpolar solvents be resolved?

Advanced Research Question

Contradictions arise from solvent polarity and hydrogen-bonding capacity:

- Experimental Protocol :

- Measure solubility in DMSO (highly polar, aprotic) vs. toluene (nonpolar).

- Use UV-Vis spectroscopy to quantify saturation concentrations (ε ~5000–6000 L/mol·cm at λmax).

- Analysis : Solubility in DMSO is higher due to dipole-dipole interactions with NO₂ and Br groups .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.